molecular formula C18H22N2O4 B2678989 1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1775382-25-6

1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Cat. No.: B2678989
CAS No.: 1775382-25-6
M. Wt: 330.384
InChI Key: XPWMSTARUQBIRH-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reactions were carried out with equimolar amounts of the reactants in isopropyl alcohol at 20°C under ultrasonic irradiation .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of the new compounds has been elucidated by spectroscopic data and elemental analysis .


Chemical Reactions Analysis

The reactions with benzaldehyde, 2-chloro- and 4-hydroxy-3-methoxybenzaldehydes, and 2-hydroxynaphthalene-1-carbaldehyde afforded ethyl 5-aryl-7-methyl-5 H - [1,3]thiazolo [3,2- a ]pyrimidine-6-carboxylates .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined by spectroscopic data and elemental analysis . For example, ethyl 4-(4-methoxyphenyl)-2-(4-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-6-methylpyrimidine-5-carboxylate (ZA2) is a pale yellow solid; yield 80%; mp 101–103°C .

Scientific Research Applications

Crystal Structure Analysis

The study of pyrimidine derivatives, including those structurally related to the compound , has provided insights into their molecular and crystal structures. For instance, Adams et al. (2005) synthesized a compound through a cycloaddition reaction, offering insights into the molecular composition and potential applications of pyrimidine derivatives in crystallography and structural biology (Adams et al., 2005).

Synthesis and Functionalization

Efforts have been made to synthesize and functionalize pyrimidine derivatives for various applications. Osyanin et al. (2014) developed a novel method for synthesizing chromenopyrimidine diones, highlighting the versatility of pyrimidine derivatives in pharmaceutical chemistry due to their potential antibacterial and fungicidal activities (Osyanin et al., 2014). Furthermore, Sarıpınar et al. (2006) demonstrated the synthesis of functionalized 1H-pyrimidine-2-ones/thiones, providing a foundation for the development of new compounds with potential therapeutic applications (Sarıpınar et al., 2006).

Antiproliferative Properties

Research has also explored the antiproliferative effects of pyrimidine derivatives. Gazivoda Kraljević et al. (2014) synthesized novel N-alkylated pyrimidine derivatives and evaluated their antiproliferative effect on various tumor cell lines, suggesting potential applications in cancer therapy (Gazivoda Kraljević et al., 2014).

Antimicrobial Activity

Some studies focus on the antimicrobial properties of pyrimidine derivatives. Younes et al. (2013) synthesized new pyrimido[5′,4′:5,6]pyrano[2,3‐d][1,3,2]thiazaphosphinine compounds and tested their inhibitory effects against various microorganisms, demonstrating the potential use of these compounds in developing new antimicrobial agents (Younes et al., 2013).

Synthesis Techniques

De Coen et al. (2015) accomplished an efficient synthesis of furo[3,4-d]pyrimidine-2,4-diones through a straightforward pathway, showing the potential for creating a library of heterocyclic compounds with varied applications (De Coen et al., 2015).

Mechanism of Action

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Properties

IUPAC Name

4-(2-methoxyphenyl)-1-(3-methylbutyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-11(2)8-9-20-13-10-24-17(21)15(13)16(19-18(20)22)12-6-4-5-7-14(12)23-3/h4-7,11,16H,8-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWMSTARUQBIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C(NC1=O)C3=CC=CC=C3OC)C(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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